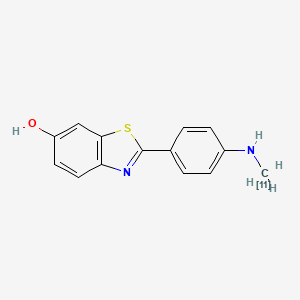

11C-PiB

Description

Structure

3D Structure

Properties

CAS No. |

566170-04-5 |

|---|---|

Molecular Formula |

C14H12N2OS |

Molecular Weight |

255.33 g/mol |

IUPAC Name |

2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |

InChI Key |

ZQAQXZBSGZUUNL-BJUDXGSMSA-N |

Isomeric SMILES |

[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

Other CAS No. |

566170-04-5 |

Synonyms |

((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of 11C-PiB?

An In-depth Technical Guide to the Mechanism of Action of 11C-PiB for Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]Pittsburgh Compound B (PiB) is a radiolabeled benzothiazole (B30560) derivative of thioflavin T, a dye historically used for staining amyloid plaques in post-mortem tissue.[1] Developed at the University of Pittsburgh, [11C]PiB was the first positron emission tomography (PET) tracer to successfully visualize and quantify fibrillar amyloid-β (Aβ) deposits in the living human brain.[1] Its development marked a significant breakthrough in Alzheimer's disease (AD) research, enabling in vivo investigation of one of the key pathological hallmarks of the disease. This guide provides a comprehensive overview of the mechanism of action of [11C]PiB, its binding characteristics, and the experimental protocols utilized in its application.

Mechanism of Action

The primary mechanism of action of [11C]PiB is its high-affinity and specific binding to the β-pleated sheet structures of fibrillar amyloid-β plaques.[1] The benzothiazole moiety of PiB intercalates into the cross-β structure of amyloid fibrils.[1] This interaction is non-covalent and saturable.

[11C]PiB exhibits a strong preference for fibrillar forms of Aβ, including those found in both dense-core and diffuse neuritic plaques.[2] While it primarily binds to Aβ plaques, some studies have suggested potential binding to cerebrovascular amyloid.[2] In vitro studies have shown that at tracer concentrations used in PET imaging, [11C]PiB has negligible binding to neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein or other protein aggregates like Lewy bodies.[1] However, some research hints at the possibility of [11C]PiB binding to tau protein, although the mechanism is not well understood.

Upon intravenous injection, the lipophilic [11C]PiB readily crosses the blood-brain barrier and distributes throughout the brain. In individuals with significant Aβ deposition, [11C]PiB shows prolonged retention in cortical regions known to be affected in AD, such as the frontal, parietal, and temporal cortices, as well as the posterior cingulate and precuneus.[1] Conversely, in healthy individuals with low Aβ burden, the tracer shows rapid washout from the brain. The cerebellum is relatively devoid of Aβ plaques and is therefore commonly used as a reference region for the quantitative analysis of [11C]PiB PET scans.[3]

Data Presentation

Table 1: In Vitro Binding Affinity of [11C]PiB

| Amyloid-β Species | Dissociation Constant (Kd) | Preparation | Assay Method | Reference |

| Synthetic Aβ1-40 Fibrils | 1-2 nM | In vitro aggregation | Radioligand binding assay | [4] |

| Synthetic Aβ1-42 Fibrils | ~4.7 nM | In vitro aggregation | Radioligand binding assay | [5] |

| Human AD brain homogenates | ~1-2 nM | Post-mortem tissue | Radioligand binding assay | [4] |

Table 2: Typical Parameters for Human [11C]PiB PET Imaging

| Parameter | Value | Notes | Reference |

| Injected Dose | 250 - 600 MBq | Varies depending on the study protocol and scanner sensitivity. | [6] |

| Specific Activity | > 25 GBq/µmol | High specific activity is crucial to minimize pharmacological effects. | [7] |

| Scan Duration | 60 - 90 minutes | Dynamic scanning allows for kinetic modeling. | [8] |

| Uptake Period for Static Imaging | 40 - 70 minutes post-injection | Represents a period of relative equilibrium of tracer binding. | [7] |

| Common Reference Region | Cerebellar Gray Matter | Used for calculating standardized uptake value ratios (SUVR). | [3] |

| Quantitative Analysis Methods | SUVR, Distribution Volume Ratio (DVR) | Used to quantify the degree of [11C]PiB retention. | [4][9] |

Experimental Protocols

Synthesis of [11C]PiB

The radiosynthesis of [11C]PiB is a multi-step process that requires a cyclotron to produce the short-lived carbon-11 (B1219553) isotope. The most common method involves the N-methylation of the precursor, 6-OH-BTA-0, with [11C]methyl triflate ([11C]CH3OTf).

Detailed Methodology:

-

Production of [11C]Carbon Dioxide ([11C]CO2): [11C]CO2 is typically produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to [11C]Methyl Triflate: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) which is then passed through a heated column containing silver triflate to produce gaseous [11C]CH3OTf.

-

Radiolabeling: The [11C]CH3OTf is bubbled through a solution of the precursor, 6-OH-BTA-0, in a suitable organic solvent (e.g., acetone). The reaction is typically carried out at an elevated temperature to facilitate the methylation.[10]

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [11C]PiB from unreacted precursor and other byproducts.[10]

-

Formulation: The purified [11C]PiB is formulated in a sterile, injectable solution, typically containing ethanol (B145695) and saline, for intravenous administration.

In Vitro Binding Assay

In vitro binding assays are crucial for determining the affinity and specificity of [11C]PiB for amyloid-β aggregates.

Detailed Methodology:

-

Preparation of Aβ Fibrils: Synthetic Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are incubated under conditions that promote fibril formation (e.g., physiological pH, gentle agitation). The formation of fibrils is confirmed by techniques such as transmission electron microscopy or thioflavin T fluorescence.

-

Binding Reaction: A fixed concentration of aggregated Aβ is incubated with varying concentrations of [11C]PiB in a suitable buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the Aβ-bound [11C]PiB from the free radioligand. The filters are then washed to remove any non-specifically bound tracer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing unlabeled ligand, such as the unlabeled PiB) from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then determined by Scatchard analysis of the saturation binding data.

Human PET Imaging Protocol

Detailed Methodology:

-

Subject Preparation: Subjects are positioned comfortably in the PET scanner. A transmission scan is often performed prior to the emission scan for attenuation correction.

-

Radiotracer Injection: A bolus of [11C]PiB (typically 250-600 MBq) is injected intravenously.[6]

-

Dynamic Image Acquisition: Dynamic PET data are acquired for 60-90 minutes immediately following the injection.[8] The data are typically framed into a series of time-sequenced images.

-

Image Reconstruction: The raw PET data are reconstructed into a series of 3D images, corrected for attenuation, scatter, and radioactive decay.

-

Image Analysis:

-

Regions of Interest (ROIs): ROIs are drawn on the co-registered MRI of the subject's brain to delineate various cortical and subcortical structures, including the reference region (cerebellar gray matter).

-

Time-Activity Curves (TACs): The mean radioactivity concentration within each ROI is plotted against time to generate TACs.

-

Quantitative Analysis:

-

Standardized Uptake Value Ratio (SUVR): For static imaging, the ratio of the mean radioactivity in a target ROI during a specific time window (e.g., 40-60 minutes) to the mean radioactivity in the reference region is calculated.[9]

-

Distribution Volume Ratio (DVR): For dynamic imaging, kinetic models (e.g., the Logan graphical analysis) are applied to the TACs to estimate the DVR, which represents the ratio of the total distribution volume of the tracer in the target region to that in the reference region.[9]

-

-

Mandatory Visualization

Caption: Binding of [11C]PiB to amyloid-β plaques for PET imaging.

Caption: Workflow for the radiosynthesis and purification of [11C]PiB.

Caption: Workflow for human [11C]PiB PET imaging and data analysis.

References

- 1. Correspondence between in vivo this compound PET amyloid imaging and post-mortem, region-matched assessment of plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. [11C]PIB amyloid quantification: effect of reference region selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. snmmi.org [snmmi.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min this compound PET Scan [frontiersin.org]

- 10. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11C-PiB Binding Sites in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Carbon-11 labeled Pittsburgh Compound B (11C-PiB), a key radiotracer for in-vivo imaging of amyloid-β (Aβ) plaques in the brain. This document details the primary and off-target binding sites, quantitative binding data, experimental protocols, and the molecular mechanism of interaction, serving as a vital resource for professionals in neuroscience research and Alzheimer's disease drug development.

Primary Binding Target: Fibrillar Amyloid-β Plaques

The principal binding site for this compound in the human brain is the fibrillar form of amyloid-β protein found in neuritic and dense-core plaques, which are pathological hallmarks of Alzheimer's disease (AD). This compound, a derivative of the fluorescent dye thioflavin T, exhibits high affinity and specificity for the β-sheet conformation characteristic of these Aβ aggregates.[1][2] Specifically, it binds to fibrils composed of both Aβ40 and Aβ42 peptides.[1] This specific binding allows for the visualization and quantification of Aβ plaque burden in living individuals using Positron Emission Tomography (PET).[1][3]

The topographical distribution of this compound binding in AD patients closely mirrors the known post-mortem distribution of amyloid plaques, with high retention observed in cortical areas such as the frontal, parietal, and temporal lobes, as well as the cingulate gyrus and precuneus.[4] The cerebellum is typically used as a reference region in quantitative analysis due to its relative lack of fibrillar Aβ deposits.[5]

Off-Target and Low-Affinity Binding

While this compound is highly specific for fibrillar Aβ, it is important to understand its interactions with other molecules and Aβ species:

-

Soluble and Protofibrillar Aβ: this compound exhibits significantly lower affinity for soluble Aβ oligomers and protofibrils compared to mature fibrils.[6] While some binding to protofibrils has been observed, the signal is weaker.[6] This characteristic is crucial for interpreting PET imaging results, as the measured signal predominantly reflects the load of insoluble, fibrillar plaques.[1][7]

-

Neurofibrillary Tangles (NFTs): At the tracer concentrations used in PET studies, this compound shows negligible binding to neurofibrillary tangles, which are intracellular aggregates of hyperphosphorylated tau protein, another key pathological feature of AD.[1][4]

-

White Matter: Some non-specific retention of this compound can be observed in white matter regions.[7] This is generally considered background signal and is accounted for in quantitative analysis methods.

Quantitative Analysis of this compound Binding

The quantification of this compound binding in PET studies is essential for assessing amyloid burden. Several metrics are used, with the most common being the Standardized Uptake Value Ratio (SUVR) and the Distribution Volume Ratio (DVR).[8] These ratios are calculated by comparing the tracer uptake in a region of interest to that in a reference region, typically the cerebellar cortex.[5]

In Vitro Binding Affinity

The binding affinity of PiB to Aβ plaques has been determined through in vitro studies.

| Parameter | Value | Tissue Source | Reference |

| Kd (High-affinity) | 1-2 nM | Alzheimer's Disease Brain Homogenate | [9] |

| Kd | 3.0 nM | Alzheimer's Disease Brain Homogenate | [3] |

| Bmax | 209.28 fmol/100µg wet tissue | Alzheimer's Disease Brain Homogenate | [3] |

In Vivo Quantitative PET Data

The following table summarizes representative quantitative values from this compound PET studies in different clinical groups. It is important to note that these values can vary depending on the specific scanner, reconstruction algorithms, and analysis methods used.

| Clinical Group | Brain Region | SUVR (mean ± SD) | DVR (median, IQR) | Reference |

| Healthy Controls | Cortical Regions | 1.08 ± 0.06 | 1.32 (1.21-1.44) | [5][10] |

| Mild Cognitive Impairment (MCI) | Cortical Regions | - | - | |

| PiB-Negative | Cortical Regions | - | - | |

| PiB-Positive | Cortical Regions | - | - | |

| Alzheimer's Disease (AD) | Cortical Regions | 1.86 ± 0.31 | 2.04 (1.93-2.26) | [5][10] |

| Cerebral Amyloid Angiopathy (CAA) | Cortical Regions | - | 1.69 (1.44-1.97) | [10] |

Methodologies for Key Experiments

This compound PET Imaging Protocol

A typical clinical research protocol for this compound PET imaging involves the following steps:

-

Subject Preparation: Subjects are positioned in the PET scanner, and a thermoplastic mask may be used to minimize head motion.[4] An intravenous line is inserted for radiotracer injection.

-

Radiotracer Injection: A bolus of this compound is injected intravenously. The injected dose typically ranges from 370 to 610 MBq (10-16.5 mCi).[11]

-

PET Scan Acquisition: A dynamic emission scan is acquired for 60-90 minutes post-injection.[12] The scan is often divided into multiple frames of increasing duration.[12]

-

Image Reconstruction: The acquired data is corrected for attenuation and reconstructed into a series of 3D images.[11]

-

Image Analysis:

-

Co-registration: The PET images are co-registered with the subject's anatomical MRI for accurate delineation of brain regions.[11]

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for various cortical and subcortical structures, including the cerebellar cortex as the reference region.[5]

-

Time-Activity Curve (TAC) Generation: TACs are generated for each ROI, representing the change in radioactivity concentration over time.

-

Quantitative Analysis: SUVR or DVR values are calculated. SUVR is often calculated from data acquired during a specific time window (e.g., 50-70 minutes post-injection).[13] DVR is typically derived from kinetic modeling of the entire dynamic scan data.[10]

-

In Vitro [3H]-PiB Binding Assay

In vitro binding assays using radiolabeled PiB (e.g., [3H]-PiB) are employed to determine the binding affinity (Kd) and density of binding sites (Bmax) in brain tissue homogenates.

-

Tissue Preparation: Brain tissue from the region of interest is homogenized in a suitable buffer.

-

Incubation: Aliquots of the brain homogenate are incubated with a constant concentration of [3H]-PiB and varying concentrations of unlabeled PiB (for competition assays).[3]

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound [3H]-PiB from the free radioligand. The filters are then washed to remove non-specifically bound tracer.[3]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the Kd and Bmax values.[3]

Visualizations

Signaling Pathway and Experimental Workflow

References

- 1. Pittsburgh compound B - Wikipedia [en.wikipedia.org]

- 2. openmedscience.com [openmedscience.com]

- 3. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correspondence between in vivo this compound PET amyloid imaging and post-mortem, region-matched assessment of plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of PiB visual interpretation with CSF Aβ and longitudinal SUVR in J-ADNI study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and 124I-Antibody PET Provide Differing Estimates of Brain Amyloid-β After Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Mild Alzheimer's Disease With First 30-Min this compound PET Scan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snmmi.org [snmmi.org]

- 10. This compound binding is increased in patients with cerebral amyloid angiopathy-related hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amyloid-β this compound-PET imaging results from 2 randomized bapineuzumab phase 3 AD trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Multimodal analysis using [11C]PiB-PET/MRI for functional evaluation of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Amyloid Imaging: A Technical Guide to Pittsburgh Compound B

An In-Depth Exploration of the Discovery, Development, and Application of a Pioneering Radiotracer for Alzheimer's Disease Research

This technical guide provides a comprehensive overview of Pittsburgh Compound B (PiB), a groundbreaking radiotracer that revolutionized the in vivo imaging of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease (AD). Developed by a dedicated team at the University of Pittsburgh, PiB enabled for the first time the direct visualization and quantification of Aβ deposition in the living human brain, transforming our understanding of AD pathogenesis and opening new avenues for drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the core aspects of PiB, from its chemical synthesis to its application in clinical research.

Discovery and Rationale

Prior to the development of PiB, a definitive diagnosis of Alzheimer's disease could only be confirmed through post-mortem examination of brain tissue to identify the characteristic Aβ plaques and neurofibrillary tangles.[1] The urgent need for a non-invasive method to detect these pathological changes in living individuals drove the research that led to the creation of PiB.

The development team at the University of Pittsburgh, spearheaded by Drs. Chester Mathis and William Klunk, focused on derivatives of thioflavin T, a fluorescent dye known to bind to amyloid fibrils.[2] The primary challenge was to create a molecule that could cross the blood-brain barrier, specifically bind to Aβ plaques, and be detectable by positron emission tomography (PET). The result of their efforts was a carbon-11 (B1219553) labeled benzothiazole (B30560) derivative, 2-(4'-[¹¹C]methylaminophenyl)-6-hydroxybenzothiazole, which was aptly named Pittsburgh Compound B.[3][4]

Mechanism of Action

Pittsburgh Compound B's ability to visualize amyloid plaques stems from its specific binding to the beta-sheet structures of aggregated Aβ fibrils. The benzothiazole moiety of the PiB molecule intercalates into the cross-beta-sheet conformation of the amyloid fibrils that form the core of the plaques. This interaction is highly specific for fibrillar Aβ, with no significant binding to soluble Aβ peptides or neurofibrillary tangles observed in PET studies.[5] The carbon-11 radioisotope incorporated into the PiB molecule is a positron emitter. When PiB binds to Aβ plaques in the brain, the emitted positrons annihilate with nearby electrons, producing two 511 keV gamma rays that can be detected by a PET scanner, thereby revealing the location and density of the plaques.

Quantitative Data

The binding characteristics of Pittsburgh Compound B to amyloid-beta plaques have been extensively studied. The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Value | Species/Tissue | Method | Reference |

| Binding Affinity (Kd) | 1-2 nM | Human AD Brain Homogenate | In vitro binding assay with [3H]PiB | [6] |

| ~1.5 nM | Synthetic Aβ42 fibrils | In vitro binding assay with [3H]PiB | ||

| 2.5 ± 0.3 nM | Human AD Frontal Cortex | In vitro autoradiography with [3H]PiB | ||

| Density of Binding Sites (Bmax) | >500 sites per 1000 molecules of Aβ | Human AD Brain | In vitro binding studies | [6] |

| 9254 pmol/g of tissue | Human AD Brain Homogenate | Scatchard analysis of [3H]PiB binding | ||

| Specific Activity | 20-60 GBq/µmol | N/A | Automated synthesis | [7] |

| 110-121 mCi/µmol | N/A | Automated synthesis | [8] | |

| Radiochemical Purity | > 99% | N/A | Automated synthesis | [7] |

| > 97% | N/A | Automated synthesis | [8] | |

| Injected Dose (Typical) | 250-450 MBq | Human | PET Imaging | |

| PET Imaging Time | 40-90 minutes post-injection | Human | PET Imaging | |

| Distribution Volume Ratio (DVR) - AD vs. Control | ~2-fold greater in cortical areas of AD subjects | Human | PET Imaging | [2][9] |

Experimental Protocols

Automated Radiosynthesis of [¹¹C]Pittsburgh Compound B

The short 20.4-minute half-life of carbon-11 necessitates a rapid and efficient automated synthesis of [¹¹C]PiB. The most common method involves the [¹¹C]methylation of the precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole (6-OH-BTA-0).[7][8]

Precursor: 6-OH-BTA-0

Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

General Automated Synthesis Steps:

-

Production of [¹¹C]CO₂: Carbon-11 is typically produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

-

Conversion to [¹¹C]CH₃OTf: The [¹¹C]CO₂ is converted to [¹¹C]methane ([¹¹C]CH₄), which is then reacted to form [¹¹C]methyl iodide ([¹¹C]CH₃I). The [¹¹C]CH₃I is subsequently passed through a heated silver triflate column to produce the more reactive [¹¹C]methyl triflate.

-

Radiolabeling Reaction: The precursor, 6-OH-BTA-0, is dissolved in a suitable solvent (e.g., acetone, DMF) and reacted with the gaseous [¹¹C]CH₃OTf. This reaction is often performed in a loop or a reaction vessel within the automated synthesis module.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]PiB from unreacted precursor and other byproducts.

-

Formulation: The purified [¹¹C]PiB is reformulated into a sterile, injectable solution, typically in saline with a small amount of ethanol (B145695) to ensure solubility.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it is safe for human administration.

In Vitro Autoradiography with [³H]Pittsburgh Compound B

In vitro autoradiography with tritiated PiB ([³H]PiB) is a valuable technique for the detailed examination of Aβ plaque distribution in post-mortem brain tissue sections.

Materials:

-

Human brain tissue sections (e.g., frontal cortex, hippocampus) from AD and control cases.

-

[³H]Pittsburgh Compound B (specific activity typically >70 Ci/mmol).

-

Incubation buffer (e.g., phosphate-buffered saline, PBS).

-

Washing buffers.

-

Phosphor imaging plates or autoradiography film.

Procedure:

-

Tissue Preparation: Cryostat-cut brain sections (typically 10-20 µm thick) are mounted on microscope slides.

-

Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove any endogenous ligands.

-

Incubation: Slides are incubated with a solution of [³H]PiB (typically in the low nanomolar range) in incubation buffer for a defined period (e.g., 60-90 minutes) at room temperature.

-

Washing: Slides are washed in cold buffer to remove non-specifically bound radioligand. A final dip in distilled water helps to remove buffer salts.

-

Drying: Slides are rapidly dried under a stream of cool, dry air.

-

Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiography film in a light-tight cassette and exposed for a period ranging from days to weeks, depending on the radioactivity levels.

-

Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed. The resulting autoradiograms are analyzed using densitometry software to quantify the regional binding of [³H]PiB.

Human PET Imaging with [¹¹C]Pittsburgh Compound B

PET imaging with [¹¹C]PiB allows for the in vivo assessment of Aβ plaque burden in the human brain.

Patient Preparation:

-

Patients are typically required to fast for at least 4-6 hours prior to the scan.

-

An intravenous (IV) catheter is inserted for the injection of the radiotracer.

-

The patient is positioned comfortably on the PET scanner bed, and their head is immobilized to minimize movement during the scan.[10]

Image Acquisition:

-

A transmission scan is often performed first for attenuation correction.

-

A bolus of [¹¹C]PiB (typically 250-450 MBq) is injected intravenously.[10]

-

Dynamic PET data are acquired for 60-90 minutes following the injection.[9][11] The acquisition is typically divided into a series of time frames to allow for kinetic analysis.

Image Analysis and Quantification:

-

Image Reconstruction: The acquired PET data are reconstructed into a series of 3D images.

-

Image Co-registration: The PET images are often co-registered with the patient's magnetic resonance imaging (MRI) scan to provide anatomical information.

-

Kinetic Modeling: Various kinetic models can be applied to the dynamic PET data to quantify PiB binding. The Logan graphical analysis is a commonly used method to determine the distribution volume ratio (DVR), which reflects the ratio of specific to non-specific binding.[9][11]

-

Standardized Uptake Value Ratio (SUVR): A simpler and more widely used method for quantification is the calculation of the SUVR. This involves dividing the average radioactivity concentration in a target region of interest (e.g., prefrontal cortex, precuneus) by the average radioactivity concentration in a reference region with minimal specific binding (typically the cerebellum).[9][12] An elevated SUVR is indicative of significant Aβ plaque deposition.

Visualizations

Signaling Pathway

Caption: Amyloid-beta plaque formation pathways.

Experimental Workflow

Caption: Workflow for Pittsburgh Compound B PET imaging.

Logical Relationship

Caption: Logical progression of PiB development.

Conclusion

The discovery and development of Pittsburgh Compound B represents a seminal achievement in the field of neurodegenerative disease research. By providing a reliable tool for the in vivo visualization of amyloid-beta plaques, PiB has profoundly impacted our understanding of Alzheimer's disease, enabling earlier diagnosis, facilitating the tracking of disease progression, and serving as a critical biomarker in the evaluation of novel anti-amyloid therapies.[1] This technical guide has provided a detailed overview of the core aspects of PiB, intended to serve as a valuable resource for the scientific community dedicated to combating Alzheimer's disease.

References

- 1. openmedscience.com [openmedscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trasis.com [trasis.com]

- 5. Postmortem Neocortical 3H-PiB Binding and Levels of Unmodified and Pyroglutamate Aβ in Down Syndrome and Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of the Positron Emission Tomography Tracer Pittsburgh Compound-B Reflects the Amount of Amyloid-β in Alzheimer's Disease Brain But Not in Transgenic Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated radiosynthesis of the Pittsburg compound-B using a commercial synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified Quantification of Pittsburgh Compound B Amyloid Imaging PET Studies: A Comparative Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. adni.loni.usc.edu [adni.loni.usc.edu]

- 11. Simplified quantification of Pittsburgh Compound B amyloid imaging PET studies: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

11C-PiB: An In-Depth Technical Guide to its Application as a Biomarker for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbon-11 labeled Pittsburgh Compound B (11C-PiB), a key radiotracer for in vivo imaging of amyloid-β (Aβ) plaques, a hallmark pathology of Alzheimer's disease (AD). This document details the experimental protocols, quantitative data, and underlying mechanisms of this compound as a biomarker, intended to support research, clinical trial design, and drug development in the field of neurodegenerative diseases.

Introduction: The Role of this compound in Alzheimer's Research

Alzheimer's disease is characterized by the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles in the brain.[1] The development of positron emission tomography (PET) tracers capable of binding to these Aβ plaques has revolutionized the study of AD, allowing for in vivo quantification and monitoring of amyloid pathology. This compound, a derivative of thioflavin-T, was the first PET radiotracer widely used for this purpose and remains a gold standard for amyloid imaging.[2][3] It possesses a high affinity for the fibrillar β-sheet conformation of Aβ plaques.[3]

The ability to visualize and quantify Aβ burden in living individuals has significant implications for the field. It allows for earlier and more accurate diagnosis, differentiation of AD from other dementias, and the tracking of disease progression.[4][5] Furthermore, this compound PET imaging serves as a critical tool in clinical trials for anti-amyloid therapies, providing a surrogate endpoint to assess treatment efficacy.[6]

Quantitative Data Presentation

The following tables summarize quantitative data on this compound uptake, typically measured as the Standardized Uptake Value Ratio (SUVR), across different patient populations from various studies. The cerebellum is commonly used as a reference region due to its relative lack of amyloid deposition.[4]

Table 1: Global Cortical this compound SUVR Values in Different Diagnostic Groups

| Study | Healthy Controls (HC) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) |

| Rowe et al. (2013)[1] | 1.31 ± 0.25 | 2.00 ± 0.70 | 2.45 ± 0.50 |

| Byun et al. (2017)[7] | 1.14 ± 0.05 | 1.24 ± 0.10 | 1.38 ± 0.16 |

Table 2: Regional this compound SUVR Values in Alzheimer's Disease Patients Compared to Healthy Controls

| Brain Region | Healthy Controls (HC) SUVR | Alzheimer's Disease (AD) SUVR |

| Rowe et al. (2013) [1] | ||

| Frontal Cortex | 1.30 ± 0.26 | 2.46 ± 0.52 |

| Parietal Cortex | 1.35 ± 0.31 | 2.68 ± 0.58 |

| Temporal Cortex | 1.29 ± 0.24 | 2.30 ± 0.46 |

| Posterior Cingulate | 1.50 ± 0.39 | 3.01 ± 0.65 |

| Byun et al. (2017) [7] | ||

| Frontal Cortex | 1.15 ± 0.06 | 1.40 ± 0.17 |

| Parietal Cortex | 1.16 ± 0.07 | 1.46 ± 0.21 |

| Temporal Cortex | 1.13 ± 0.05 | 1.34 ± 0.16 |

| Anterior Cingulate | 1.18 ± 0.07 | 1.45 ± 0.22 |

| Posterior Cingulate | 1.22 ± 0.08 | 1.56 ± 0.23 |

Experimental Protocols

Radiosynthesis of this compound

The production of this compound is a multi-step process that requires a cyclotron and a radiochemistry synthesis module. The most common method involves the N-methylation of the precursor 6-hydroxy-2-(4'-aminophenyl)benzothiazole (6-OH-BTA-0) with [11C]methyl triflate ([11C]MeOTf).[8]

Detailed Methodology:

-

Production of [11C]Carbon Dioxide ([11C]CO2): [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction by irradiating a target gas of nitrogen containing a small percentage of oxygen.[9]

-

Conversion to [11C]Methyl Triflate ([11C]MeOTf): The [11C]CO2 is trapped and converted to [11C]methane ([11C]CH4), which is then halogenated to form [11C]methyl iodide ([11C]CH3I). The [11C]CH3I is subsequently passed through a silver triflate column to produce [11C]MeOTf.[9][10]

-

N-methylation of Precursor: The [11C]MeOTf is reacted with the precursor, 6-OH-BTA-0, in a solvent such as 2-butanone (B6335102) at an elevated temperature (e.g., 50°C).[8][9]

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to separate this compound from unreacted precursors and byproducts.[3][9]

-

Formulation: The purified this compound is formulated in a sterile solution, typically containing ethanol (B145695) and saline, for intravenous injection.[9]

This compound PET Imaging Protocol

Patient Preparation:

-

Patients are typically required to fast for at least 4 hours prior to the scan.

-

Informed consent is obtained from all participants.

Image Acquisition:

-

An intravenous line is inserted for the injection of the radiotracer.

-

The patient is positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.

-

A bolus of this compound (typically 370-740 MBq) is injected intravenously.[11][12]

-

Dynamic PET data are acquired for 60-90 minutes post-injection.[13] The scan is often divided into a series of time frames to capture the tracer kinetics.[13]

-

A high-resolution anatomical magnetic resonance imaging (MRI) scan (e.g., T1-weighted) is also acquired for co-registration and anatomical localization of the PET signal.

Data Analysis

Image Pre-processing:

-

Motion Correction: PET frames are corrected for patient head motion during the scan.[13]

-

Co-registration: The dynamic PET images are co-registered to the individual's anatomical MRI.

-

Spatial Normalization: The images are often spatially normalized to a standard template (e.g., MNI space) to allow for group-level analyses.

Quantitative Analysis:

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI to extract time-activity curves from various brain regions.[2]

-

Kinetic Modeling: The most common method for quantification is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves dividing the average tracer uptake in a target cortical region by the uptake in a reference region (typically the cerebellar cortex) over a late-scan time window (e.g., 40-70 minutes post-injection).[4]

-

Voxel-wise Analysis: Statistical parametric mapping (SPM) can be used to perform voxel-wise comparisons of this compound uptake between groups.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Clinical workflow for this compound PET in Alzheimer's disease assessment.

Caption: Radiosynthesis workflow of this compound.

References

- 1. Head-to-Head Comparison of this compound and 18F-AZD4694 (NAV4694) for β-Amyloid Imaging in Aging and Dementia | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. This compound PET image acquisition, pre-processing, and analyses [bio-protocol.org]

- 3. Fully-automated radiosynthesis of the amyloid tracer [11C] PiB via direct [11C]CO2 fixation-reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in diagnosing mild cognitive impairment and Alzheimer’s disease using this compound- PET/CT and common neuropsychological tests [frontiersin.org]

- 5. Frontiers | PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research [frontiersin.org]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. Head-to-head comparison of this compound and 18F-FC119S for Aβ imaging in healthy subjects, mild cognitive impairment patients, and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Automated radiosynthesis of high specific activity [¹¹C]MeOTf and clinical-grade [¹¹C]PiB using a commercial Synthra synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. bangkokmedjournal.com [bangkokmedjournal.com]

- 11. Multimodal analysis using [11C]PiB-PET/MRI for functional evaluation of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noninvasive Measurement of [11C]PiB Distribution Volume Using Integrated PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min this compound PET Scan [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Detection of Amyloid Plaques with 11C-PiB PET

Introduction: The Challenge of Alzheimer's Disease and the Role of Amyloid Imaging

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Pathologically, it is defined by the presence of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) in the brain.[1] The deposition of Aβ plaques is understood to be an early event in the disease cascade, potentially preceding clinical symptoms by several years.[2][3] This preclinical phase presents a critical window for therapeutic intervention.

The development of specific radiotracers for Positron Emission Tomography (PET) has revolutionized the study of AD, allowing for the in vivo visualization and quantification of Aβ pathology. Among these, N-methyl-[11C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, or Pittsburgh Compound B (this compound), has been established as the gold standard, providing a reliable method for the early detection of fibrillar amyloid plaques.[3][4] This guide offers a comprehensive technical overview of the use of this compound PET for researchers and drug development professionals.

The this compound Radiotracer: Binding Characteristics and Properties

This compound is a fluorescent derivative of thioflavin T.[5] Its utility in amyloid imaging stems from its ability to readily cross the blood-brain barrier and bind with high affinity and selectivity to the β-pleated sheet structure of fibrillar Aβ deposits.[5][6]

Key Binding Characteristics:

-

High Affinity for Fibrillar Aβ: this compound binds specifically to fibrillar Aβ found in both dense-cored and diffuse plaques, as well as in cerebral amyloid angiopathy (CAA).[1][7]

-

Low Affinity for Other Aggregates: At the tracer concentrations used in PET studies, this compound shows negligible binding to NFTs, Lewy bodies, or soluble Aβ forms.[1][2] This specificity is crucial for isolating the amyloid pathology signal.

-

Favorable Kinetics: The tracer demonstrates reversible binding kinetics, reaching a state of relative equilibrium approximately 40-50 minutes after injection, which allows for robust and reproducible quantification.[8]

The Carbon-11 (11C) radioisotope has a short half-life of approximately 20 minutes, which necessitates an on-site cyclotron and radiochemistry facility. While this limits its widespread clinical use compared to Fluorine-18 labeled tracers, this compound remains the benchmark for research and clinical trials due to its excellent imaging properties.[8][9]

Experimental Protocols

Precise and standardized protocols are essential for acquiring reliable and comparable this compound PET data. The process can be broken down into tracer synthesis, subject preparation, image acquisition, and data processing.

This compound Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires specialized automated radiochemistry modules.

-

11C Production: Carbon-11 is produced as [11C]CO2 or [11C]CH4 in a medical cyclotron, typically via the 14N(p,α)11C nuclear reaction.[3][10]

-

Radiolabeling: The 11C is converted into a reactive methylating agent, such as [11C]methyl iodide ([11C]MeI) or [11C]methyl triflate ([11C]MeOTf).[3][11] This agent is then used to methylate the precursor molecule, 6-OH-BTA-0.

-

Purification: The resulting this compound is purified using High-Performance Liquid Chromatography (HPLC).

-

Formulation: The purified tracer is formulated in a sterile, non-pyrogenic saline solution for intravenous injection.

Quality Control (QC): Before administration, the final product must undergo stringent QC tests to ensure safety and purity, including:

-

Radiochemical Purity: Typically >98% as determined by HPLC.[10]

-

Specific Activity: Measured in GBq/μmol, high specific activity is crucial to avoid pharmacological effects. A typical value is around 27.6 ± 4.1 GBq/μmol.[10]

-

pH and Sterility: Must be within physiological limits and free of pyrogens.[10]

-

Residual Solvents: Levels of solvents like ethanol (B145695) or acetonitrile (B52724) must be below specified limits.[10]

Subject Preparation and Image Acquisition

-

Subject Selection: Participants are typically categorized into groups such as cognitively normal (CN) controls, mild cognitive impairment (MCI), and probable AD.[2][12]

-

Tracer Administration: A bolus of this compound (typically 370-555 MBq or 10-15 mCi) is injected intravenously.[1][6][13]

-

PET Scanning: A dynamic scan is acquired over 60-90 minutes.[12][14][15] The subject's head is immobilized to minimize motion.[1] Attenuation correction is performed using a co-acquired CT scan or a specialized MRI sequence (e.g., ZTE).[16][17]

Image Reconstruction and Pre-processing

-

Reconstruction: Dynamic PET images are reconstructed from the raw data using algorithms like Ordered Subset Expectation Maximization (OSEM) or Filtered Back-Projection.[13][17][18]

-

Motion Correction: Frames are aligned to correct for any subject movement during the long scan.[19]

-

Co-registration: The PET images are co-registered to the subject's own structural MRI scan to improve anatomical localization.[16][20]

-

Spatial Normalization: The co-registered images are normalized to a standard anatomical space, such as the Montreal Neurological Institute (MNI) template, to allow for group-level analyses.[16]

Data Analysis and Presentation

Quantitative analysis is key to interpreting this compound PET scans. The most common methods involve comparing tracer uptake in cortical regions of interest (ROIs) with uptake in a reference region that is largely devoid of Aβ plaques, typically the cerebellar cortex.[12][20][21]

Quantitative Methods

-

Standardized Uptake Value Ratio (SUVR): This is the most widely used semi-quantitative method. It is calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in the reference region from a static image created from data acquired late in the scan (e.g., 40-70 minutes post-injection).[8][12][22]

-

Distribution Volume Ratio (DVR): A more quantitative measure derived from full kinetic modeling of the dynamic scan data, often using a reference tissue model (e.g., Logan graphical analysis).[12][23] DVR reflects the ratio of specific tracer binding to its concentration in plasma. SUVR is often used as a reliable and simpler surrogate for DVR.[24]

-

Binding Potential (BPND): Another outcome of kinetic modeling, BPND is a measure of the density of available binding sites and is proportional to DVR-1.[2][13]

Data Presentation: Quantitative Comparisons

The following tables summarize key quantitative findings from the literature, demonstrating the power of this compound PET in differentiating clinical groups and its validation against other methods.

Table 1: this compound Uptake Across Clinical Groups

| Clinical Group | Typical this compound PET Finding | Key Quantitative Results |

|---|---|---|

| Alzheimer's Disease (AD) | High cortical tracer retention | ~2-fold increase in retention vs. controls.[1] Significantly higher DVR in frontal, precuneus, and temporal cortex.[23] |

| Mild Cognitive Impairment (MCI) | Heterogeneous; "PiB-positive" or "PiB-negative" | ~50-60% of amnestic MCI cases are PiB-positive, resembling the AD pattern.[2][25] |

| Healthy Controls (HC) | Generally low cortical retention | A subset (~20-30%) of older HCs can be PiB-positive, likely representing preclinical AD.[12][25] |

| Frontotemporal Dementia (FTLD) | Generally low cortical retention | Mean DVRs are not significantly different from controls, helping to differentiate FTLD from AD.[23] |

Table 2: Comparison of this compound with Other Amyloid Tracers

| Comparator | Tracer Type | Key Findings |

|---|---|---|

| 18F-AZD4694 (NAV4694) | 18F-labeled | Nearly identical imaging characteristics to this compound with an excellent linear correlation (r=0.99) and low white matter binding.[8] |

| 18F-Florbetapir, 18F-Flutemetamol | 18F-labeled | Longer half-life allows for wider clinical use, but some show higher non-specific white matter binding compared to this compound.[8][9][26] |

| 18F-FC119S | 18F-labeled | Cortical uptake is significantly correlated with this compound; shows a high effect size for differentiating AD from controls.[27] |

Table 3: Correlation of this compound PET with Post-Mortem Neuropathology

| Neuropathological Feature | Correlation with this compound Signal |

|---|---|

| Aβ Plaque Load (Quantitative) | Strong, significant positive correlation.[1] |

| Posterior Cingulate | r = 0.93[1] |

| Precuneus | r = 0.98[1] |

| Neurofibrillary Tangle (NFT) Count | No significant association.[1] |

Binding Mechanism and Limitations

This compound's binding mechanism is central to its utility. It intercalates into the β-sheet structures that are characteristic of fibrillar amyloid deposits.

Despite its strengths, this compound has some limitations. Its signal does not reflect soluble Aβ species, which are also thought to be neurotoxic. Furthermore, studies have shown that this compound may have limited interaction with certain Aβ plaque morphologies, such as "cotton wool" plaques found in some cases of familial AD, potentially leading to an underestimation of total Aβ burden in those specific populations.

Conclusion: The Role of this compound in Research and Drug Development

This compound PET remains an indispensable tool for the early and specific detection of fibrillar amyloid plaques. Its high accuracy and strong correlation with neuropathology have established it as the benchmark for in vivo amyloid imaging.[1][20] For researchers, it provides a window into the temporal course of amyloid deposition and its relationship to cognitive decline.[1] For drug development professionals, it serves as a critical biomarker for:

-

Patient Selection: Identifying individuals with cerebral amyloidosis for inclusion in anti-amyloid clinical trials.

-

Target Engagement: Confirming that a therapeutic agent is interacting with its intended target.

-

Pharmacodynamic Monitoring: Assessing the downstream effects of therapies aimed at reducing Aβ load, as demonstrated in trials for drugs like bapineuzumab.[14]

While the short half-life of 11C presents logistical challenges, the precision and reliability of this compound PET ensure its continued and vital role in advancing our understanding and treatment of Alzheimer's disease.

References

- 1. Correspondence between in vivo this compound PET amyloid imaging and post-mortem, region-matched assessment of plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pittsburgh Compound B (this compound) and fluorodeoxyglucose (18F-FDG) PET in Patients with Alzheimer’s Disease, Mild Cognitive Impairment, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two decades of [11C]PiB synthesis, 2003-2023: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TPC - Analysis of [C-11]PIB PET [turkupetcentre.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Head-to-head comparison of this compound and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e-century.us [e-century.us]

- 12. Visual assessment versus quantitative assessment of this compound PET and 18F-FDG PET for detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of PiB-PET with FreeSurfer ROIs | PLOS One [journals.plos.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Longitudinal imaging of Alzheimer pathology using [11C]PIB, [18F]FDDNP and [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound PET image acquisition, pre-processing, and analyses [bio-protocol.org]

- 17. Noninvasive Measurement of [11C]PiB Distribution Volume Using Integrated PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min this compound PET Scan [frontiersin.org]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. Optimizing PiB-PET SUVR Change-Over-Time Measurement by a large-scale analysis of Longitudinal Reliability, Plausibility, Separability, and Correlation with MMSE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. This compound PET imaging in Alzheimer disease and frontotemporal lobar degeneration. | Read by QxMD [read.qxmd.com]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Head-to-head comparison of this compound and 18F-FC119S for Aβ imaging in healthy subjects, mild cognitive impairment patients, and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 11C-Pittsburgh Compound B in Elucidating the Amyloid Cascade Hypothesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Amyloid Cascade Hypothesis (ACH) has been the dominant model for Alzheimer's disease (AD) pathogenesis for over three decades, positing that the accumulation of amyloid-beta (Aβ) peptides is the central initiating event. However, for much of its history, the hypothesis could only be definitively tested through post-mortem brain analysis. The development of the Carbon-11 labeled Pittsburgh Compound B ([11C]PiB), the first positron emission tomography (PET) radiotracer capable of selectively imaging fibrillar Aβ plaques in the living human brain, represented a watershed moment in AD research.[1][2][3] This guide provides an in-depth technical overview of the role 11C-PiB has played in investigating, validating, and refining the amyloid cascade hypothesis. It details the quantitative data derived from this compound PET studies, outlines the experimental protocols for its use, and visualizes the core concepts and workflows that have become central to the field.

The Amyloid Cascade Hypothesis: A Molecular Framework for Alzheimer's Disease

First proposed in the early 1990s, the Amyloid Cascade Hypothesis (ACH) posits that an imbalance between the production and clearance of Aβ peptides is the primary trigger in AD pathology.[4][5] This leads to the accumulation and aggregation of Aβ, initially as soluble oligomers and eventually as insoluble fibrillar plaques in the brain parenchyma.[6][7] According to the hypothesis, these amyloid deposits initiate a downstream cascade of pathological events, including neuroinflammation, the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, synaptic dysfunction, and widespread neuronal death, which ultimately manifest as cognitive decline and dementia.[4][6]

The amyloidogenic pathway begins with the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase (BACE1) and γ-secretase.[4] This process releases Aβ peptides of varying lengths, with the 42-amino-acid form (Aβ42) being particularly prone to aggregation and considered central to initiating plaque formation.[4][5]

Pittsburgh Compound B (this compound): A Window into Brain Amyloid

Prior to this compound, the amyloid hypothesis could only be confirmed by post-mortem tissue analysis, creating a significant barrier to understanding disease progression and testing therapeutic interventions. This compound was developed as a PET radiotracer derived from thioflavin T, a fluorescent dye used for histological staining of amyloid plaques.[2][8] It is a neutral benzothiazole (B30560) derivative that readily crosses the blood-brain barrier and binds with high affinity (Kd of 1-2 nM) and specificity to the fibrillar β-sheet conformation of Aβ plaques.[9][10] In vitro studies confirmed that at tracer concentrations, this compound does not bind significantly to NFTs or other protein aggregates.[11] This specificity makes it an exceptional in vivo tool for quantifying fibrillar amyloid burden in the brain.[1][11]

Key Findings from this compound PET Imaging

The application of this compound PET has been instrumental in testing the tenets of the amyloid cascade hypothesis in living individuals. It has provided critical insights into the timing of amyloid deposition, its relationship to cognitive symptoms, and its role in differential diagnosis.

Amyloid Deposition Precedes and Predicts Cognitive Decline

One of the most significant contributions of this compound imaging has been the demonstration that substantial Aβ deposition occurs years, or even decades, before the onset of clinical dementia.[12] Studies have consistently shown high this compound retention in a significant portion of cognitively normal older adults, a finding consistent with post-mortem studies.[9][12] This "preclinical" amyloid pathology is a key piece of evidence supporting the hypothesis that Aβ is an early, initiating event. Furthermore, longitudinal studies have shown that cognitively normal individuals with high PiB uptake are at a significantly greater risk of progressing to mild cognitive impairment (MCI) or AD dementia.[8]

Differentiating Alzheimer's Disease from Other Dementias

This compound PET has high diagnostic accuracy in discriminating AD from other neurodegenerative disorders that are not characterized by Aβ pathology, such as frontotemporal lobar degeneration (FTLD).[13][14] While patients with AD consistently show high cortical PiB binding, individuals with FTLD typically have PiB uptake levels comparable to healthy controls.[13][14] This provides strong in vivo evidence for the biological distinctiveness of AD as an amyloidopathy.

Evaluating Anti-Amyloid Therapeutics

This compound PET has become an indispensable tool in the development of anti-amyloid drugs. It serves as a biomarker to confirm the presence of amyloid pathology for trial inclusion and to measure the pharmacodynamic effect of treatments designed to clear Aβ plaques. For example, phase 3 trials of the monoclonal antibody bapineuzumab used this compound PET to demonstrate a significant reduction in fibrillar Aβ accumulation in treated patients compared to placebo, providing direct evidence of target engagement.[15] While this particular drug did not show clinical benefit, the imaging results were crucial for interpreting the trial outcome and guiding future drug development.[15]

Quantitative Data from this compound PET Studies

Quantitative analysis of this compound PET scans allows for objective measurement of amyloid burden. The most common metrics are the Standardized Uptake Value Ratio (SUVR) and the Distribution Volume Ratio (DVR), both of which are typically calculated by normalizing uptake in cortical regions of interest to a reference region, like the cerebellum, which is relatively devoid of fibrillar plaques.[16][17]

| Study Cohort | Key Quantitative Finding | Description | Reference |

| AD vs. Healthy Controls (HC) | 2-fold increase in cortical retention | Early studies using DVR analysis showed that AD patients had approximately double the this compound retention in amyloid-laden cortical areas compared to HCs. | [11] |

| AD vs. FTLD | High discrimination | Mean DVRs were significantly higher in AD patients than in FTLD patients in the whole brain, lateral frontal, precuneus, and lateral temporal cortex. FTLD DVRs did not differ from controls. | [13] |

| MCI Progression | High Sensitivity & Specificity | In studies of individuals with MCI, this compound PET showed sensitivities between 83% and 100% and specificities between 46% and 88% for identifying those who would clinically convert to AD dementia. | [8] |

| Visual vs. Quantitative | High Concordance | Visual analysis of this compound images by trained readers showed high accuracy (90%) for identifying AD, similar to the accuracy of quantitative analysis (95%). | [9][16] |

| Therapeutic Agent | Study Population | Key Quantitative Finding | Interpretation | Reference |

| Bapineuzumab | Mild-to-moderate AD | Significant reduction in this compound GCA SUVR change from baseline vs. placebo (δ = −0.101 in APOE ε4 carriers). | The antibody engaged its target and led to a measurable reduction in fibrillar amyloid plaque burden in the brain. | [15] |

| BACE-1 Inhibitor (NB-360) | AD Mouse Models | No reduction in this compound signal despite reduced soluble Aβ. | Suggests this compound primarily detects the dense, fibrillar plaque pool, which may be less dynamic than soluble Aβ species in response to some therapies. | [18][19] |

Methodologies and Experimental Protocols

The use of this compound requires a coordinated workflow involving radiochemistry, imaging physics, and clinical assessment.

Radiosynthesis of [11C]PiB

Due to the short 20.4-minute half-life of Carbon-11, this compound must be synthesized on-site immediately before use.

-

Precursor: 6-OH-BTA-0 (unprotected) or 2-(4'-aminophenyl)-6-methoxymethoxybenzothiazole (protected precursor).[3][10]

-

Radiolabeling Agent: The most common and efficient method uses [11C]methyl triflate ([11C]MeOTf). An older method uses [11C]methyl iodide ([11C]MeI).[2][3]

-

General Protocol (using [11C]MeOTf):

-

[11C]Production: [11C]CO2 is produced via a cyclotron and converted to [11C]CH4 (methane).[3]

-

Synthon Generation: [11C]CH4 is converted to [11C]MeOTf in a gas-phase reaction.[3]

-

Labeling Reaction: The unprotected precursor (6-OH-BTA-0) is dissolved in a suitable solvent (e.g., DMF). The gaseous [11C]MeOTf is passed through this solution, leading to rapid N-methylation. This method avoids the need for a deprotection step, simplifying the process.[2][3]

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]PiB from unreacted precursors and byproducts.

-

Formulation: The purified [11C]PiB is reformulated in a sterile, injectable solution (e.g., saline with ethanol) for human administration.

-

Quality Control: The final product is tested for radiochemical purity, molar activity, sterility, and pyrogenicity before release.

-

PET/MRI Imaging Protocol

-

Participant Preparation: Participants are positioned in the PET/MRI scanner, and a thermoplastic mask may be used to minimize head motion.[11] A transmission scan is performed for attenuation correction.[11]

-

Tracer Administration: A bolus of ~300-550 MBq (8-15 mCi) of [11C]PiB is injected intravenously.[10][11]

-

Dynamic Acquisition: PET data are acquired in 3D list mode for 60 to 90 minutes post-injection.[11][20] The data is typically framed into a series of time-sequenced images (e.g., 12x10s, 3x60s, 11x5min).[20]

-

Anatomical Imaging: A high-resolution T1-weighted anatomical MRI scan (e.g., SPGR) is acquired in the same session for co-registration and region of interest (ROI) definition.[11]

Image Processing and Quantification

-

Reconstruction and Correction: Dynamic PET images are reconstructed and corrected for motion.[20]

-

Co-registration: The PET images are co-registered to the individual's T1-weighted MRI.[11]

-

ROI Definition: An automated anatomical labeling atlas is used to define ROIs on the MRI, including cortical target regions (e.g., frontal, parietal, precuneus/posterior cingulate) and a reference region (cerebellar cortex).[21]

-

Quantification (SUVR): For a simplified and robust analysis, a single static image is created by averaging frames from a late-scan period (e.g., 40-70 minutes post-injection) when the tracer is in relative equilibrium.[16] The SUVR is calculated for each ROI as:

-

SUVR = (Mean uptake in target ROI) / (Mean uptake in cerebellar reference ROI)

-

-

Quantification (DVR): For a more detailed kinetic analysis, a graphical method like the Logan plot is applied to the full dynamic data, using the cerebellum as the reference tissue input. This yields the Distribution Volume Ratio (DVR), which reflects the ratio of tracer binding potential in the target region to the reference region.[13]

This compound and the Evolving Amyloid Hypothesis

While this compound has provided powerful support for the ACH, it has also revealed complexities that have forced the hypothesis to evolve. The discovery of a substantial number of amyloid-positive, cognitively normal individuals raised a critical question: if plaques are the cause, why don't all individuals with plaques have dementia?[12] This has shifted focus from the insoluble plaques that PiB detects to the smaller, soluble Aβ oligomers, which are now considered the most synaptotoxic species but are not visible with current PET tracers.[6][22]

Therefore, this compound positivity is now understood not as a direct proxy for dementia, but as a necessary but not sufficient condition for AD. It represents an early, upstream pathological event (Stage 1), which requires additional downstream factors, such as tau pathology and neurodegeneration, to progress to clinical impairment.

Conclusion

This compound PET imaging revolutionized Alzheimer's research by providing the first reliable method to quantify fibrillar amyloid plaques in the living brain. Its development and application have provided the strongest in vivo support for the amyloid cascade hypothesis, confirming that Aβ deposition is an early and specific feature of Alzheimer's disease. While the scientific consensus now appreciates a more complex interplay between amyloid, tau, and other factors, the evidence gathered using this compound was foundational in establishing this modern understanding. It remains a critical reference standard in neuroscience and a vital tool in the ongoing development of disease-modifying therapies for Alzheimer's disease.

References

- 1. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: It’s Time to Change Our Mind - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alzheimer’s Disease Biomarkers Revisited From the Amyloid Cascade Hypothesis Standpoint [frontiersin.org]

- 6. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. 11C‐PIB‐PET for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. snmmi.org [snmmi.org]

- 11. Correspondence between in vivo this compound PET amyloid imaging and post-mortem, region-matched assessment of plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reassessing the Amyloid Cascade Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound PET imaging in Alzheimer disease and frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. neurology.org [neurology.org]

- 16. Visual assessment versus quantitative assessment of this compound PET and 18F-FDG PET for detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TPC - Analysis of [C-11]PIB PET [turkupetcentre.net]

- 18. This compound and 124I-Antibody PET Provide Differing Estimates of Brain Amyloid-β After Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound and 124I-Antibody PET Provide Differing Estimates of Brain Amyloid-β After Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min this compound PET Scan [frontiersin.org]

- 21. This compound PET image acquisition, pre-processing, and analyses [bio-protocol.org]

- 22. academic.oup.com [academic.oup.com]

Unveiling the Silent Spread: An In-depth Technical Guide to 11C-PiB Uptake Patterns in Preclinical Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Carbon-11 labeled Pittsburgh Compound B ([11C]PiB) Positron Emission Tomography (PET) in identifying and characterizing amyloid-beta (Aβ) plaque burden in the preclinical stages of Alzheimer's disease (AD). As the field moves towards earlier diagnosis and intervention, understanding the nuances of [11C]PiB uptake patterns in cognitively normal individuals with underlying amyloid pathology is critical for clinical trial design, therapeutic monitoring, and advancing our understanding of AD pathogenesis.

Introduction: The Significance of Preclinical Amyloid Imaging

Alzheimer's disease is characterized by a long preclinical phase where the pathological hallmarks of the disease, primarily Aβ plaques and neurofibrillary tangles, accumulate in the brain years before the onset of clinical symptoms. [11C]PiB, a derivative of thioflavin T, is a PET radiotracer that binds with high affinity and specificity to the fibrillar Aβ plaques.[1] This allows for the in vivo visualization and quantification of one of the earliest pathological changes in AD.[2]

Studies have consistently shown that a significant proportion of cognitively normal older adults, estimated to be between 20-30%, exhibit high cortical [11C]PiB retention, placing them in the preclinical stage of Alzheimer's disease.[2] These individuals are at an increased risk of cognitive decline and progression to mild cognitive impairment (MCI) and AD dementia.[3] Therefore, [11C]PiB PET serves as a crucial biomarker for identifying at-risk populations for preventative clinical trials and for tracking the longitudinal progression of amyloid pathology.

Quantitative Data on [11C]PiB Uptake

The most common method for quantifying [11C]PiB uptake is the Standardized Uptake Value Ratio (SUVR), which is calculated by normalizing the tracer uptake in a region of interest (ROI) to a reference region that is typically devoid of specific Aβ binding, such as the cerebellar cortex.[4] Another important metric is the Distribution Volume Ratio (DVR), which is derived from dynamic PET acquisitions and reflects the equilibrium distribution of the tracer.[4]

The following tables summarize representative quantitative [11C]PiB SUVR and DVR values from published studies, comparing cognitively healthy controls (amyloid-negative), individuals with preclinical AD (cognitively normal but amyloid-positive), and patients with clinical AD dementia.

Table 1: Regional [11C]PiB Standardized Uptake Value Ratios (SUVR) across the Alzheimer's Disease Spectrum

| Brain Region | Cognitively Healthy Controls (Amyloid-Negative) | Preclinical Alzheimer's Disease (Amyloid-Positive) | Alzheimer's Disease Dementia |

| Global Cortex | 1.08 ± 0.06 | 1.23 ± 0.15 | 1.86 ± 0.31 |

| Frontal Cortex | ~1.0 - 1.2 | ~1.3 - 1.6 | ~1.6 - 2.5 |

| Parietal Cortex | ~1.0 - 1.2 | ~1.3 - 1.7 | ~1.6 - 2.5 |

| Lateral Temporal Cortex | ~1.0 - 1.2 | ~1.2 - 1.5 | ~1.5 - 2.4 |

| Posterior Cingulate/Precuneus | ~1.1 - 1.3 | ~1.4 - 1.8 | ~1.8 - 2.7 |

| Striatum | ~1.0 - 1.1 | ~1.1 - 1.3 | ~1.3 - 1.8 |

Note: Values are presented as mean ± standard deviation where available and are compiled from multiple sources to provide a representative range. The specific values can vary based on the exact ROI definition, PET scanner, and data analysis methodology.

Table 2: Regional [11C]PiB Distribution Volume Ratios (DVR) in Preclinical and Clinical AD

| Brain Region | Cognitively Healthy Controls (Amyloid-Negative) | Preclinical Alzheimer's Disease (Amyloid-Positive) | Alzheimer's Disease Dementia |

| Global Cortex | ~1.1 - 1.3 | 2.06 ± 0.28[4] | 2.32 ± 0.45 (Very Mild AD)[4] |

| Frontal Cortex | ~1.1 - 1.4 | ~1.8 - 2.2 | ~2.2 - 2.6 |

| Parietal Cortex | ~1.1 - 1.4 | ~1.9 - 2.3 | ~2.3 - 2.7 |

| Lateral Temporal Cortex | ~1.1 - 1.3 | ~1.7 - 2.1 | ~2.1 - 2.5 |

| Posterior Cingulate/Precuneus | ~1.2 - 1.5 | ~2.0 - 2.5 | ~2.4 - 2.8 |

Note: DVR values are generally higher than SUVR values. The data for preclinical AD in this table is derived from studies on amyloid-positive healthy controls.

Experimental Protocols

Standardized protocols are essential for the reliable acquisition and analysis of [11C]PiB PET data, particularly in multicenter clinical trials. The following outlines a typical experimental protocol.

Subject Recruitment

-

Preclinical AD Group: Cognitively normal individuals, as determined by a comprehensive neuropsychological test battery, who show evidence of amyloid positivity on screening [11C]PiB PET or cerebrospinal fluid (CSF) analysis.

-

Healthy Control Group: Cognitively normal individuals who are amyloid-negative.

-

Exclusion Criteria: Presence of other neurological or psychiatric disorders, contraindications for PET or MRI scanning.

Radiotracer

-

[11C]PiB Synthesis: [11C]PiB is synthesized by the methylation of the precursor N-desmethyl-6-OH-BTA-1 with [11C]methyl iodide or [11C]methyl triflate. Radiochemical purity should be >95%.

Imaging Acquisition

-

Patient Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan.

-

Radiotracer Administration: A bolus injection of approximately 370-555 MBq (10-15 mCi) of [11C]PiB is administered intravenously.

-

PET Scan: A dynamic 3D PET scan is acquired over 60-90 minutes. For SUVR analysis, a static acquisition from 40-60 or 50-70 minutes post-injection is often used.

-

MRI Scan: A high-resolution T1-weighted anatomical MRI is acquired for co-registration and anatomical localization of the PET signal.

Data Analysis Workflow

The analysis of [11C]PiB PET data involves several key steps to derive quantitative measures of amyloid burden.

-

Motion Correction: PET frames are realigned to correct for any head motion during the scan.

-

Co-registration: The PET image is co-registered to the individual's anatomical MRI.

-

Anatomical Segmentation: The T1-weighted MRI is segmented into different tissue types (gray matter, white matter, CSF) and parcellated into various brain regions using software such as FreeSurfer or SPM.

-

Region of Interest (ROI) Definition: ROIs for target regions (e.g., frontal cortex, precuneus) and the reference region (cerebellar cortex) are defined based on the anatomical segmentation.

-

SUVR/DVR Calculation: The mean tracer uptake is extracted from each ROI, and the SUVR or DVR is calculated.

Visualizations

Signaling Pathway: [11C]PiB Binding to Amyloid-β Plaques

The following diagram illustrates the fundamental interaction of [11C]PiB with fibrillar amyloid-beta plaques in the brain.

Experimental Workflow for [11C]PiB PET Imaging and Analysis

This diagram outlines the key steps involved in a typical research study investigating [11C]PiB uptake.

Conclusion and Future Directions

[11C]PiB PET imaging has revolutionized the study of Alzheimer's disease by enabling the detection of amyloid pathology in its earliest preclinical stages. The characteristic uptake patterns in cognitively normal individuals provide a critical window of opportunity for therapeutic intervention before the onset of significant neurodegeneration and cognitive decline. As drug development efforts increasingly focus on primary and secondary prevention, the precise and standardized application of [11C]PiB PET will be indispensable.

Future research will continue to refine our understanding of the longitudinal changes in [11C]PiB uptake in preclinical AD, its relationship with other biomarkers such as tau PET and neuroinflammation, and its ultimate predictive value for clinical progression. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to unravel the complexities of preclinical Alzheimer's disease and to develop effective treatments to halt its progression.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Amyloid imaging in cognitively normal individuals, at-risk populations and preclinical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinically different stages of Alzheimer's disease associated by amyloid deposition with [11C]-PIB PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Head-to-head comparison of 11C-PiB and 18F-FC119S for Aβ imaging in healthy subjects, mild cognitive impairment patients, and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Specificity and Selectivity of ¹¹C-PiB for Aβ Plaques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB) is a groundbreaking radiotracer used in Positron Emission Tomography (PET) for the in vivo imaging and quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2] Developed as an analog of the amyloid-binding dye thioflavin-T, [¹¹C]PiB was the first PET tracer to demonstrate high affinity and selectivity for Aβ aggregates in the human brain.[1][3] Its introduction has revolutionized the study of AD, enabling early diagnosis, tracking of disease progression, and the evaluation of anti-amyloid therapeutic interventions.[1] This technical guide provides an in-depth analysis of the specificity and selectivity of [¹¹C]PiB for Aβ plaques, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Binding Characteristics of ¹¹C-PiB

The efficacy of [¹¹C]PiB as an amyloid imaging agent is rooted in its high binding affinity for the fibrillar β-sheet conformation of Aβ peptides that constitute amyloid plaques.[4][5]

Specificity for Aβ Plaques

In vitro and post-mortem studies have consistently demonstrated the high specificity of [¹¹C]PiB for Aβ plaques.[5] Autoradiography studies on post-mortem human brain tissue have shown that [¹¹C]PiB binding co-localizes with Aβ plaques identified through immunohistochemistry.[5]

Crucially, at the tracer concentrations used in PET imaging, [¹¹C]PiB exhibits negligible binding to other protein aggregates that can be present in neurodegenerative diseases, such as:

-